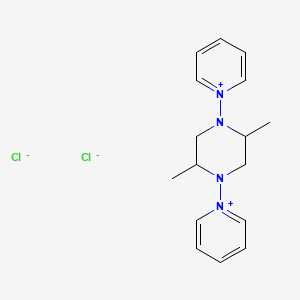
1,1'-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride is a compound that belongs to the class of pyridinium salts It is characterized by the presence of two pyridinium groups connected through a dimethylpiperazine linker
Méthodes De Préparation
The synthesis of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride typically involves the reaction of 2,5-dimethylpiperazine with pyridine derivatives under specific conditions. One common method involves the use of pyridine hydrochloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Complexation: The compound can form complexes with metal ions, which can be used in coordination chemistry.
Common reagents and conditions for these reactions include solvents like methanol, ethanol, or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes or receptors. The pyridinium groups can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their structure and function. The dimethylpiperazine linker provides flexibility and enhances the binding affinity of the compound to its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride include:
1,1’-(2,3,5,6-Tetramethylbenzene-1,4-diyl)bis(pyridin-1-ium) dichloride: This compound has a similar structure but with a tetramethylbenzene linker.
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-(tetradecyloxy)pyridin-1-ium) bromide: This compound has a hydroxypropane linker and is used in surfactant chemistry.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): This compound has a pyrazine linker and is used in crystallography studies.
The uniqueness of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride lies in its specific linker and the resulting properties, such as enhanced binding affinity and flexibility, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
63629-92-5 |
|---|---|
Formule moléculaire |
C16H22Cl2N4 |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
2,5-dimethyl-1,4-di(pyridin-1-ium-1-yl)piperazine;dichloride |
InChI |
InChI=1S/C16H22N4.2ClH/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17;;/h3-12,15-16H,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
RTHNHYSSBBVZCY-UHFFFAOYSA-L |
SMILES canonique |
CC1CN(C(CN1[N+]2=CC=CC=C2)C)[N+]3=CC=CC=C3.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
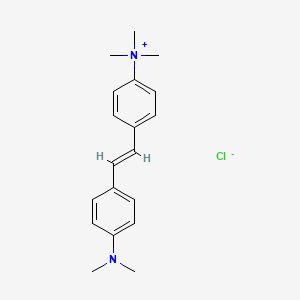


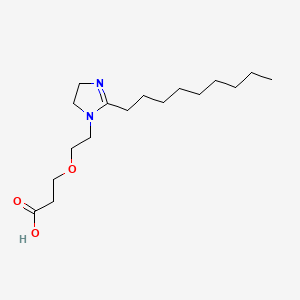

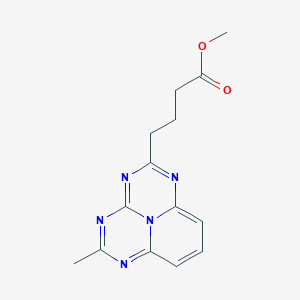

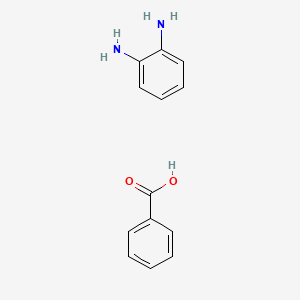
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
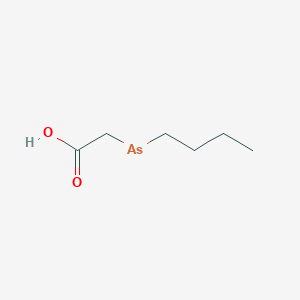
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
